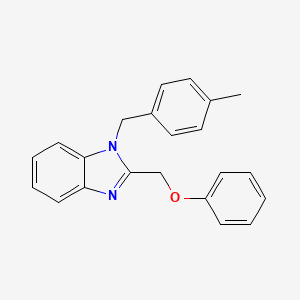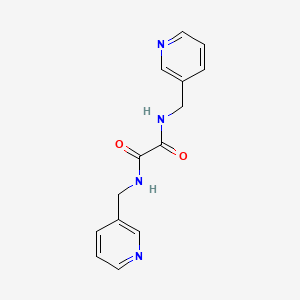
1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a 4-methylbenzyl group and a phenoxymethyl group, which may contribute to its unique chemical and biological properties.
準備方法
The synthesis of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-methylbenzyl bromide: This can be achieved by reacting 4-methylbenzyl alcohol with phosphorus tribromide in benzene at room temperature.
Synthesis of benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Substitution reactions: The final compound is obtained by reacting the benzimidazole core with 4-methylbenzyl bromide and phenoxymethyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
化学反応の分析
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects could lead to the development of new medications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The 4-methylbenzyl and phenoxymethyl groups may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
- 1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine
- 1-(4-methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the 4-methylbenzyl and phenoxymethyl groups in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other benzimidazole derivatives.
特性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C22H20N2O/c1-17-11-13-18(14-12-17)15-24-21-10-6-5-9-20(21)23-22(24)16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
InChIキー |
KLBWWPXFSVEXPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)
![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11641190.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641199.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)
![3-(4-fluorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641208.png)

![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641215.png)
![(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11641216.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)
![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)
